2-Hydroxy-3-(trifluoromethoxy)benzoic acid 2-Hydroxy-3-(trifluoromethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 773873-50-0
VCID: VC2232282
InChI: InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14)
SMILES: C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)O
Molecular Formula: C8H5F3O4
Molecular Weight: 222.12 g/mol

2-Hydroxy-3-(trifluoromethoxy)benzoic acid

CAS No.: 773873-50-0

Cat. No.: VC2232282

Molecular Formula: C8H5F3O4

Molecular Weight: 222.12 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-(trifluoromethoxy)benzoic acid - 773873-50-0

Specification

CAS No. 773873-50-0
Molecular Formula C8H5F3O4
Molecular Weight 222.12 g/mol
IUPAC Name 2-hydroxy-3-(trifluoromethoxy)benzoic acid
Standard InChI InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14)
Standard InChI Key SDFAGXLFYRIEBD-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)O

Introduction

Chemical Identity and Structure

Basic Information

2-Hydroxy-3-(trifluoromethoxy)benzoic acid is an organic compound with the CAS Registry Number 773873-50-0. It belongs to the class of substituted benzoic acids, featuring both a hydroxyl group and a trifluoromethoxy group on its aromatic ring . The molecular formula of this compound is C8H5F3O4, with a corresponding molecular weight of 222.12 g/mol .

Structural Characteristics

The compound's structure is characterized by a benzoic acid core with two key functional groups:

  • A hydroxyl (-OH) group at the 2-position (ortho to the carboxylic acid group)

  • A trifluoromethoxy (-OCF3) group at the 3-position

This specific arrangement of functional groups distinguishes it from related compounds such as 3-hydroxy-2-(trifluoromethyl)benzoic acid or ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate, which feature different substitution patterns and group positions . The presence of the trifluoromethoxy group, which contains three fluorine atoms, contributes to the compound's unique physicochemical properties, including enhanced lipophilicity and metabolic stability.

Physical and Chemical Properties

Physical Properties

2-Hydroxy-3-(trifluoromethoxy)benzoic acid appears as a solid at room temperature with a defined melting point range. The key physical properties of this compound are summarized in Table 1:

Table 1: Physical Properties of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

PropertyValueDetermination Method
Melting Point132-133°CExperimental (in hexane)
Boiling Point265.1±40.0°CPredicted
Density1.577±0.06 g/cm³Predicted
AppearanceSolid-
SolubilitySparingly soluble in water, more soluble in organic solventsTypical for similar compounds

The compound has a relatively high melting point, which is characteristic of carboxylic acids that can form hydrogen bonds through both the carboxyl and hydroxyl groups .

Chemical Properties

The chemical reactivity of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid is influenced by its functional groups:

  • The carboxylic acid group (-COOH) can undergo typical reactions such as esterification, amidation, and salt formation.

  • The hydroxyl group at the 2-position can participate in hydrogen bonding and may be involved in chelation with metals.

  • The trifluoromethoxy group (-OCF3) is generally chemically stable but influences the electronic properties of the aromatic ring.

A notable chemical property of this compound is its acidity, with a predicted pKa value of 2.31±0.10 . This indicates that the compound is a moderately strong acid, which is expected for a benzoic acid derivative.

Synthesis Methods

Challenges in Synthesis

Comparative Analysis

Comparison with Similar Compounds

To better understand the properties and potential applications of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid, it is useful to compare it with structurally related compounds. Table 2 presents such a comparison:

Table 2: Comparison of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid with Related Compounds

Property2-Hydroxy-3-(trifluoromethoxy)benzoic acidEthyl 2-hydroxy-5-(trifluoromethoxy)benzoate3-Hydroxy-2-(trifluoromethyl)benzoic acid
Molecular FormulaC8H5F3O4C10H9F3O4C8H5F3O3
Molecular Weight222.12 g/mol250.17 g/mol206.12 g/mol
Key Structural DifferenceReference compoundEthyl ester with -OCF3 at 5-position-OH at 3-position; -CF3 at 2-position
Melting Point132-133°CNot specified in available dataNot directly comparable

The differences in substitution pattern and functional groups among these compounds can significantly affect their physicochemical properties, reactivity patterns, and potential biological activities .

Structure-Property Relationships

Several important structure-property relationships can be identified:

SupplierProduct/Catalog NumberPurityQuantityPrice (USD)
Matrix Scientific09482695+%250 mg$341
Matrix Scientific09482695+%1 g$756
AK Scientific2110ACNot specified1 g$660
American Custom ChemicalsHCH006347195.00%1 g$1155
Alichem773873500Not specified1 g$1445.3
Career Henan Chemical CoNot specified98%1 g$1.00*

*This price appears unusually low and may reflect bulk pricing or other special conditions .

The significant price variation among suppliers suggests differences in synthesis methods, purification procedures, or market positioning strategies.

Analytical Methods

Key Spectroscopic Features

The compound would likely exhibit characteristic spectroscopic features:

  • In ¹H NMR, the aromatic protons would show specific splitting patterns influenced by the substituents.

  • The ¹⁹F NMR would display signals characteristic of the trifluoromethoxy group.

  • IR spectroscopy would reveal characteristic bands for the carboxylic acid (C=O stretch), hydroxyl (O-H stretch), and C-F stretching vibrations.

Future Research Directions

Emerging Applications

The growing interest in fluorinated compounds in pharmaceutical and agrochemical research suggests potential emerging applications for 2-Hydroxy-3-(trifluoromethoxy)benzoic acid:

  • As a building block in the development of PET (Positron Emission Tomography) imaging agents, where fluorinated compounds are particularly valuable.

  • In the development of advanced materials with specific electronic or surface properties, leveraging the unique characteristics of the trifluoromethoxy group.

  • As a component in specialized analytical reagents or derivatization agents where the specific reactivity of its functional groups might be advantageous.

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